REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][NH:15][C:16](=O)OC(C)(C)C)[CH2:9][CH2:8]1>O1CCCC1>[CH3:16][NH:15][CH2:14][CH2:13][N:10]1[CH2:11][CH2:12][O:7][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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7.72 g
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
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O1CCN(CC1)CCNC(OC(C)(C)C)=O
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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with stirring at 0-5° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 250-mL 3-necked round-bottom flask, was placed
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Type
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STIRRING
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Details
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The resulting solution was stirred for 2 h at 70° C. in a oil bath
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Duration
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2 h
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Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of 7.7 mL of water, 7.7 mL of 15% sodium hydroxide, and 23.1 mL of water
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Type
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FILTRATION
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Details
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The solids were filtered out
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Type
|
DRY_WITH_MATERIAL
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Details
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The mixture was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
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WASH
|
Details
|
eluted with dichloromethane
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Type
|
CUSTOM
|
Details
|
This resulted in 4.2 g (42%) of N-methyl-2-morpholinoethanamine as brown oil
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Name
|
|
Type
|
|
Smiles
|
CNCCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |